Cinitapride hydrogen tartrate is a benzamide derivative classified as a gastrointestinal prokinetic agent. [] It acts as an agonist of the 5-HT1 and 5-HT4 receptors and an antagonist of the 5-HT2 receptors. [] In scientific research, Cinitapride is primarily utilized for investigating gastrointestinal motility disorders and related phenomena.
Future Directions
Evaluating the potential of Cinitapride for treating other conditions beyond gastrointestinal motility disorders. For example, its potential application in managing sleep-related painful erection has been explored. []
Related Compounds
Metoclopramide
Compound Description: Metoclopramide, like Cinitapride, is a benzamide derivative with gastroprokinetic properties. It functions as a dopamine D2 receptor antagonist and as a weak 5-HT4 receptor agonist. [, , ]
Relevance: Metoclopramide serves as a direct comparator to Cinitapride in multiple studies evaluating the efficacy and tolerability in treating gastrointestinal disorders, particularly those related to motility disturbances. These studies often highlight Cinitapride's superior efficacy and tolerability compared to Metoclopramide. [, , ]
Domperidone
Compound Description: Domperidone is another benzamide derivative known for its prokinetic effects. It acts as a peripheral dopamine D2 receptor antagonist, primarily used to relieve nausea and vomiting. []
Relevance: Similar to Metoclopramide, Domperidone is included in clinical trials as a comparator to assess Cinitapride's effectiveness in managing functional dyspepsia. A significant finding indicates Cinitapride's non-inferior efficacy compared to Domperidone in treating this condition. []
Acetylcholine
Compound Description: Acetylcholine is a neurotransmitter crucial for various physiological functions, including muscle activation and gastrointestinal motility. It plays a vital role in regulating smooth muscle contractions within the digestive tract. []
Relevance: While not structurally similar to Cinitapride, Acetylcholine's role in gastrointestinal motility makes it relevant. Studies using guinea pig ileum models investigate the mechanism of action of both Cinitapride and Metoclopramide, finding that they potentiate the effects of acetylcholine release in the myenteric plexus, contributing to their prokinetic actions. []
5-Hydroxytryptamine (Serotonin)
Compound Description: 5-Hydroxytryptamine, commonly known as serotonin, is a neurotransmitter with diverse physiological roles, including a significant impact on gastrointestinal motility. It influences gut motility through its interactions with various 5-HT receptor subtypes within the enteric nervous system. []
Relevance: 5-HT is relevant due to its role in gastrointestinal motility and its interaction with Cinitapride's mechanism of action. Research using guinea pig ileum preparations suggests that Cinitapride may interact with 5-HT receptors, particularly 5-HT4 receptors, which are known to stimulate gastrointestinal motility. This interaction may contribute to Cinitapride's prokinetic effects, although further studies are required to confirm this mechanism. []
Dimethylphenylpiperazinium (DMPP)
Compound Description: DMPP is a nicotinic acetylcholine receptor agonist. It stimulates nicotinic receptors found in ganglia, including those in the myenteric plexus of the enteric nervous system, leading to the activation of postganglionic neurons. []
Relevance: DMPP's relevance stems from its use in investigating the mechanism of action of Cinitapride and Metoclopramide. Studies using guinea pig ileum demonstrate that both drugs enhance the response to DMPP, suggesting a prejunctional site of action where they likely enhance acetylcholine release from myenteric neurons, contributing to their prokinetic effects. []
Picric Acid
Compound Description: Picric acid is a strong organic acid. Due to its ability to form charge-transfer complexes with a variety of organic molecules, picric acid has found use as a reagent in analytical chemistry, particularly for spectrophotometric determination of substances like Cinitapride. []
Relevance: Picric acid is used in a developed spectrophotometric method to quantify Cinitapride in bulk and pharmaceutical formulations. The method relies on the formation of a colored charge-transfer complex between picric acid and Cinitapride, allowing for sensitive and selective detection of the drug. []
Citric Acid - Acetic Anhydride System
Compound Description: This system refers to a mixture of citric acid and acetic anhydride. This combination is employed in analytical chemistry to form derivatives of pharmaceuticals, such as Cinitapride, often enhancing their detectability. []
Relevance: The citric acid-acetic anhydride system is utilized in another spectrophotometric method for Cinitapride determination. It enables the formation of a colored internal salt with Cinitapride, facilitating its quantification in both bulk and pharmaceutical formulations. This approach offers a sensitive and selective method for quality control of Cinitapride in pharmaceutical preparations. []
Pantoprazole
Compound Description: Pantoprazole is a proton pump inhibitor used to reduce gastric acid production. It's often prescribed in combination with prokinetic agents like Cinitapride to treat various gastrointestinal disorders. [, , , , , , , , , , , , ]
Relevance: Pantoprazole is frequently co-formulated with Cinitapride in pharmaceutical preparations. Several studies focus on developing and validating analytical methods, particularly RP-HPLC and HPTLC, for the simultaneous determination of both drugs in combined dosage forms. This co-formulation highlights their synergistic therapeutic effect in managing gastrointestinal disorders. [, , , , , , , , , , , , ]
Omeprazole
Compound Description: Omeprazole, like Pantoprazole, belongs to the proton pump inhibitor class of drugs. It effectively reduces gastric acid secretion and is frequently co-prescribed with prokinetic agents, including Cinitapride. [, , , , , ]
Relevance: Similar to Pantoprazole, Omeprazole is often combined with Cinitapride in pharmaceutical formulations, particularly for treating gastrointestinal conditions like GERD and dyspepsia. Research focuses on developing accurate and efficient analytical methods, such as RP-HPLC and spectrophotometry, for the simultaneous quantification of both Omeprazole and Cinitapride in these combined dosage forms. [, , , , , ]
Glimepiride
Compound Description: Glimepiride is an oral anti-diabetic medication in the sulfonylurea class. Although not directly related to Cinitapride in terms of therapeutic action, it plays a crucial role in an analytical setting. []
Relevance: Glimepiride serves as an internal standard in a validated reverse-phase HPLC method for the determination of Cinitapride in the presence of its degradation products. Utilizing an internal standard enhances the accuracy and reliability of quantitative analysis in pharmaceutical studies. []
Ketoconazole
Compound Description: Ketoconazole is a broad-spectrum antifungal medication known to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism. []
Relevance: Ketoconazole is used to investigate potential pharmacokinetic interactions with Cinitapride, as Cinitapride is metabolized by CYP3A4. The study aimed to evaluate if ketoconazole's inhibition of CYP3A4 would alter Cinitapride's pharmacokinetics, potentially leading to adverse effects. []
Risperidone
Compound Description: Risperidone is an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. Although structurally and therapeutically distinct from Cinitapride, it serves a crucial analytical purpose in Cinitapride research. []
Relevance: Risperidone is employed as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed to quantify free Cinitapride levels in human plasma. This method aimed to characterize Cinitapride's pharmacokinetic profile accurately. []
Levosulpiride
Compound Description: Levosulpiride, similar to Cinitapride, is a prokinetic agent known for its gastroprokinetic effects. It acts primarily as a dopamine D2 receptor antagonist, facilitating gastric emptying and improving symptoms of dyspepsia. []
Relevance: Levosulpiride serves as a direct comparator to Cinitapride in a clinical trial investigating the efficacy of prokinetic agents for treating diabetic gastroparesis. This trial assessed the impact of both medications on symptom relief and gastric emptying, aiming to provide evidence for optimal treatment strategies in managing this condition. []
Source and Classification
Cinitapride is classified as a small molecule drug, specifically a substituted benzamide. It has been marketed mainly in Spain and Mexico for its therapeutic effects on gastrointestinal issues. The compound's DrugBank accession number is DB08810, and it is identified by the chemical formula C21H30N4O4 with a molecular weight of approximately 402.49 g/mol.
Synthesis Analysis
The synthesis of cinitapride typically involves several key steps:
Condensation Reaction: The initial step involves the condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-ylmethyl)piperidine. This reaction is facilitated by triethylamine and ethyl chloroformate, leading to the formation of the desired benzamide structure.
Salt Formation: The resulting product is then converted into its tartrate salt form using L(+) tartaric acid, which enhances its solubility and stability.
Catalytic Hydrogenation: In some methods, the compound undergoes catalytic hydrogenation to reduce nitro groups to amines, further modifying its structure for enhanced biological activity.
Molecular Structure Analysis
Cinitapride's molecular structure is characterized by a complex arrangement that includes:
A benzamide core.
An ethoxy group at one position.
A nitro group that enhances the compound's pharmacological properties.
A piperidine ring that contributes to its interaction with serotonin receptors.
The IUPAC name for cinitapride is 4-amino-N-{1-[(cyclohex-3-en-1-yl)methyl]piperidin-4-yl}-2-ethoxy-5-nitrobenzamide. The structural formula can be represented as follows:
The compound exhibits a melting point range of approximately 236–240 °C.
Chemical Reactions Analysis
Cinitapride can participate in various chemical reactions:
Nitration: During synthesis, nitration reactions are involved where nitro groups are introduced into the aromatic system.
Hydrogenation: This reaction reduces nitro groups to amino groups, altering the compound's reactivity and enhancing its biological activity.
Salt Formation: The formation of salts (e.g., with tartaric acid) improves solubility and stability, which is crucial for pharmaceutical applications.
These reactions are critical for modifying cinitapride’s properties to enhance its efficacy as a therapeutic agent.
Mechanism of Action
Cinitapride acts primarily through its interaction with serotonin receptors:
5-Hydroxytryptamine Receptor 1A: Agonistic activity at this receptor promotes gastrointestinal motility.
5-Hydroxytryptamine Receptor 2A: Antagonistic action here helps mitigate certain side effects associated with increased motility.
5-Hydroxytryptamine Receptor 4: Agonism at this receptor further enhances prokinetic effects, aiding in gastric emptying and reducing symptoms of dyspepsia.
This multifaceted mechanism allows cinitapride to effectively manage gastrointestinal disorders by modulating neurotransmitter activity in the gut.
Physical and Chemical Properties Analysis
Key physical and chemical properties of cinitapride include:
Appearance: Typically appears as a crystalline solid.
Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
Stability: Stable under standard storage conditions but sensitive to light and moisture.
The compound's pharmacokinetics indicate rapid absorption following oral administration, with peak plasma concentrations reached within two hours post-dose.
Applications
Cinitapride has significant applications in medicinal chemistry and pharmacology:
Gastrointestinal Disorders: Primarily used for treating conditions like gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying.
Research: Ongoing studies explore its potential in developing new formulations, such as controlled-release tablets aimed at improving therapeutic outcomes.
Additionally, cinitapride serves as a model compound in research aimed at synthesizing novel derivatives with enhanced efficacy or reduced side effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CP 376395 hydrochloride is a potent and selective CRF-RI receptor antagonist (Ki value are 12 and >10000 nM for CRF-RI and CRF-RII receptors respectively).
CP 424,174 is an inhibitor of stimulus-coupled IL-1β post-translational processing. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM. CP 424,174 inhibits ATP-induced IL-1α and IL-1β production in LPS-primed mouse peritoneal macrophages (ED50s = 15 and 14 mg/kg, respectively). CP-424174 is a cytokine release inhibitory drug (CRID) (IC50 = 210 nM). CP-424174 inhibits the post-translational processing and secretion of IL-1b in response to LPS and ATP in human monocytes.
Compound 43 TAO kinase inhibitor is an ATP-competitive inhibitor of the thousand-and-one amino acid kinases TAOK1 and TAOK2 (IC50s = 11 and 15 nM, respectively). It is selective for TAOK1 and TAOK2 over 62 kinases in a panel, but does inhibit TAOK3 by 87% and seven additional kinases by 21-52%. Compound 43 TAO kinase inhibitor inhibits proliferation of SK-BR-3, BT-549, and MCF-7 cells by 94, 82, and 46%, respectively, at a concentration of 10 µM. It reduces tau phosphorylation by TAOK2 at residues S262/S356 and S202/T205/S208 when used at concentrations ranging from 5 to 60 µM in a kinase assay and at residues S202/T205/S208 when used at concentrations of 5, 10, and 30 µM in HEK293 cells. Compound 43 TAO kinase inhibitor reduces tau phosphorylation of residues T123 and T427, which are phosphorylated by TAOK1 and TAOK2 in vitro and have been identified in tangles in Alzheimer’s disease brain tissue. It also reduces tau phosphorylation in cortical neurons in a transgenic mouse model of tauopathy and in induced pluripotent stem cell-derived neurons from patients with frontotemporal lobar degeneration. CP 43 is a potent TAOK inhibitor.